5-(1-Methoxyvinyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxyvinyl)-2-methylpyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methoxyvinyl group attached to the fifth position and a methyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methoxyvinyl)-2-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with methoxyvinyl halides under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, allowing it to react with the methoxyvinyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve the desired product with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyvinyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(1-Methoxyvinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyvinyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
2-Vinylpyridine: Similar structure but lacks the methoxy group.
2-(1-Methoxyvinyl)pyridine: Similar structure but without the methyl group at the second position.
3-(1-Methoxyvinyl)-1-tosylindole: Contains a methoxyvinyl group but has a different core structure.
Uniqueness: 5-(1-Methoxyvinyl)-2-methylpyridine is unique due to the presence of both a methoxyvinyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChI Key |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.